molecular formula C5H10O3 B3057965 Tetrahydro-2H-pyran-2,3-diol CAS No. 86728-74-7

Tetrahydro-2H-pyran-2,3-diol

Cat. No. B3057965
CAS RN: 86728-74-7
M. Wt: 118.13 g/mol
InChI Key: MIAXJJCAIQVKPX-UHFFFAOYSA-N
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Description

Tetrahydropyran (THP) is an organic compound consisting of a saturated six-membered ring containing five carbon atoms and one oxygen atom . It is a colourless volatile liquid . Derivatives of tetrahydropyran, such as 2-Tetrahydropyranyl (THP-) ethers, are more common and are derived from the reaction of alcohols and 3,4-dihydropyran . These are commonly used as protecting groups in organic synthesis .


Synthesis Analysis

The synthesis of tetrahydropyran involves various methods. One classic procedure is the hydrogenation of the 3,4- isomer of dihydropyran with Raney nickel . Another method involves the reaction of tertiary 1,4- and 1,5-diols with cerium ammonium nitrate at room temperature, which gives tetrahydrofuran and tetrahydropyran derivatives in high yield and stereoselectivity . Other methods involve the use of catalysts such as platinum, lanthanide triflates, and silver (I) triflate .


Chemical Reactions Analysis

Tetrahydropyran undergoes various chemical reactions. For instance, alcohols react with 3,4-dihydropyran to give 2-tetrahydropyranyl ethers . These ethers are resilient to a variety of reactions. The alcohol can later be restored by acid-catalyzed hydrolysis . This hydrolysis reforms the parent alcohol as well as 5-hydroxypentanal .


Physical And Chemical Properties Analysis

Tetrahydropyran is a colourless volatile liquid . It has a chemical formula of C5H10O and a molar mass of 86.134 g·mol −1 . It has a density of 0.880 g/cm 3, a melting point of −45 °C, and a boiling point of 88 °C .

Scientific Research Applications

Pyrolysis and Kinetic Studies

Tetrahydro-2H-pyran-2,3-diol plays a role in the study of pyrolysis kinetics and mechanisms. The gas-phase pyrolysis kinetics of tetrahydropyranyl phenoxy ethers, including tetrahydro-2H-pyran, have been investigated, providing insights into homogeneous, unimolecular reactions and the influence of substituents on reaction rates (Álvarez-Aular et al., 2018).

Catalyst in Alcohol Protection and Deprotection

Tetrahydro-2H-pyran-2,3-diol has been used as a catalyst in the protection and deprotection of alcohols. Studies have shown that it can be used effectively for hydrolysis of tetrahydropyranyl ethers and transesterification of glyceride (Torii et al., 1985).

Chemoselective Tetrahydropyranylation

A method for the tetrahydropyranylation of alcohols and phenols has been developed using Tetrahydro-2H-pyran-2,3-diol. This process is significant for its efficiency, selectivity, and mild reaction conditions (Tamami & Borujeny, 2004).

Enantioselective Synthesis

The compound is instrumental in the enantioselective synthesis of tetrahydropyridines, utilizing a proline-mediated cascade reaction. This approach is crucial for creating compounds with specific stereochemical configurations, which are important in medicinal chemistry and drug development (Han et al., 2008).

Synthesis and Educational Applications

It has been used in the synthesis of various organic compounds, illustrating key concepts in organic chemistry such as Markownikov Addition and the formation of protecting groups. This synthesis is often used as an educational tool in organic laboratory courses (Brisbois et al., 1997).

Catalyst in Organic Synthesis

The compound is utilized as a catalyst in various organic synthesis reactions. For instance, its role in the synthesis of fused polycyclic ring systems is notable for its efficiency and selectivity (Someswarao et al., 2018).

Safety and Hazards

Tetrahydropyran is considered hazardous. It is flammable and causes skin irritation . It may also cause respiratory irritation . Safety measures include wearing suitable protective clothing, avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

oxane-2,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O3/c6-4-2-1-3-8-5(4)7/h4-7H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIAXJJCAIQVKPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(OC1)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701007066
Record name Oxane-2,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701007066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetrahydro-2H-pyran-2,3-diol

CAS RN

86728-74-7
Record name Tetrahydro-2H-pyran-2,3-diol
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Record name Tetrahydro-2H-pyran-2,3-diol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oxane-2,3-diol
Source EPA DSSTox
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Record name Tetrahydro-2H-pyran-2,3-diol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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